molecular formula C20H24N2S B14244285 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- CAS No. 405314-40-1

2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-

Katalognummer: B14244285
CAS-Nummer: 405314-40-1
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: QUXINOUJMMYASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- is a heterocyclic compound with the molecular formula C20H24N2S. This compound features a quinolizine core structure, which is a nitrogen-containing bicyclic system. The presence of a pyridinylthio group attached to the phenyl ring adds to its chemical complexity and potential for diverse reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with malonic acid equivalents can lead to the formation of quinolizine derivatives . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinolizinium cations, hydrogenated quinolizine derivatives, and various substituted quinolizine compounds. These products can have different chemical and physical properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- involves its interaction with molecular targets and pathways. The quinolizine core can interact with various enzymes and receptors, potentially modulating their activity. The pyridinylthio group may enhance its binding affinity and specificity towards certain biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinolizine derivatives, such as:

Uniqueness

2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- is unique due to the presence of the pyridinylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

405314-40-1

Molekularformel

C20H24N2S

Molekulargewicht

324.5 g/mol

IUPAC-Name

4-(4-pyridin-4-ylsulfanylphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C20H24N2S/c1-2-15-22-17(4-1)5-3-6-20(22)16-7-9-18(10-8-16)23-19-11-13-21-14-12-19/h7-14,17,20H,1-6,15H2

InChI-Schlüssel

QUXINOUJMMYASP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C(C1)CCCC2C3=CC=C(C=C3)SC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.